n-methylcoclaurine alkaloid chemical structure and physical properties
n-methylcoclaurine alkaloid chemical structure and physical properties
An In-Depth Technical Guide to N-Methylcoclaurine: A Pivotal Benzylisoquinoline Alkaloid
Introduction
N-methylcoclaurine is a central molecule in the vast and pharmacologically significant class of benzylisoquinoline alkaloids (BIAs).[] As a key biosynthetic intermediate, it stands at a crucial metabolic crossroads, serving as the direct or indirect precursor to nearly 500 dimeric bisbenzylisoquinoline alkaloids and a wide array of other complex structures, including morphine, berberine, and sanguinarine.[][2][3][4] Naturally occurring in a variety of medicinal plants such as the sacred lotus (Nelumbo nucifera) and Stephania tetrandra, N-methylcoclaurine is not merely a passive stepping stone in these pathways.[][5] Emerging research has begun to illuminate its own portfolio of biological activities, including neuroprotective, anti-inflammatory, and potential anticancer properties.[][4]
This guide provides a comprehensive technical overview of N-methylcoclaurine, designed for researchers in phytochemistry, pharmacology, and synthetic biology. We will delve into its chemical structure and stereochemical importance, detail its physicochemical properties, map its biosynthetic origins, and provide validated protocols for its isolation and analysis.
Part 1: Chemical Structure and Stereochemistry
The structure of N-methylcoclaurine is foundational to its function. It is built upon a tetrahydroisoquinoline scaffold, which is fused to a benzyl group at the C1 position. The molecule's formal IUPAC name varies depending on its stereochemistry, a feature of critical biological importance.
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(S)-N-Methylcoclaurine: (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[6]
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(R)-N-Methylcoclaurine: (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[7]
The key structural features include:
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A Tetrahydroisoquinoline Core: This heterocyclic system is the defining feature of this alkaloid class.
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A Chiral Center (C1): The stereochemistry at this carbon is the primary determinant of the downstream metabolic fate of the molecule. The biosynthesis of most BIAs proceeds through the (S)-enantiomer.[2][8] However, the (R)-enantiomer serves as a precursor for other important compounds, such as the bisbenzylisoquinoline alkaloid guattegaumerine.[2]
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Key Functional Groups: The molecule possesses two phenolic hydroxyl groups, one methoxy group, and a tertiary N-methyl group. These groups dictate the molecule's solubility, reactivity, and potential for hydrogen bonding, which are crucial for enzymatic recognition and biological activity.
The distinction between the (S) and (R) enantiomers cannot be overstated. Nature employs specific enzymes to produce and recognize these distinct stereoisomers, channeling them into entirely different biosynthetic pathways, leading to a vast diversity of final alkaloid products.[2]
Part 2: Physicochemical and Spectroscopic Properties
Accurate identification and quantification of N-methylcoclaurine rely on a thorough understanding of its physical and spectral characteristics. The racemic mixture is often encountered in commercial sources, while stereospecific isomers are typically isolated from natural sources or produced via enzymatic synthesis.
Table 1: Physical and Chemical Properties of N-Methylcoclaurine
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₁NO₃ | [][6][9][10] |
| Molecular Weight | 299.36 g/mol | [][9][10] |
| Appearance | Powder | [9] |
| CAS Number | 1472-62-4 ((+/-)-racemic) | [][9] |
| 3423-07-2 ((S)-enantiomer) | [6] | |
| 5096-70-8 ((R)-enantiomer) | [7] | |
| Solubility | Limited in water. Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [][9] |
Table 2: Spectroscopic Data for N-Methylcoclaurine
| Spectroscopic Method | Key Data Points | Source(s) |
| Mass Spectrometry (LC-MS) | Precursor Ion [M+H]⁺: ~300.16 m/zKey Fragment Ions: 107.05, 269.12 m/z | [6][11] |
| ¹³C NMR (Predicted) | N-CH₃: 40 - 45 ppmOCH₃: 55 - 60 ppmC-1: 60 - 65 ppmC-4': 155 - 160 ppm | [4] |
Expert Insight: The fragmentation pattern in mass spectrometry is highly characteristic. The dominant fragment at m/z 107 corresponds to the hydroxybenzyl moiety, providing a clear diagnostic peak for this class of compounds. For NMR, the chemical shifts of the N-methyl and O-methyl groups are excellent reporters for confirming the presence of these functionalities.
Part 3: Biosynthesis and Natural Occurrence
N-methylcoclaurine is a product of the well-characterized BIA pathway, which begins with the amino acid L-tyrosine.[5][12] Tyrosine is converted through a series of enzymatic steps into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
The central steps leading to N-methylcoclaurine are:
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Pictet-Spengler Condensation: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, establishing the core BIA scaffold and the critical C1 stereocenter.[8][12]
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O-Methylation: (S)-norcoclaurine is then methylated at the 6-hydroxyl position by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.[5]
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N-Methylation: Finally, coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine to produce (S)-N-methylcoclaurine.[5][12]
This (S)-N-methylcoclaurine molecule is a critical branch-point intermediate.[3] A key subsequent step is its 3'-hydroxylation by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1), which produces (S)-reticuline, the precursor to morphine and many other alkaloids.[3][8][13]
Caption: Biosynthetic pathway leading to (S)-N-methylcoclaurine.
N-methylcoclaurine is found in a range of plant species, most notably:
Part 4: Methodologies for Isolation and Analysis
The effective study of N-methylcoclaurine requires robust methods for its extraction from complex plant matrices and its precise quantification.
Caption: General workflow for isolation and analysis.
Experimental Protocol 1: Extraction and Isolation via Acid-Base Partitioning
This protocol describes a standard method for enriching benzylisoquinoline alkaloids from plant material. The principle relies on the basicity of the tertiary amine, which can be protonated in acid and deprotonated in base, allowing for its selective transfer between aqueous and organic phases.
Methodology:
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Homogenization: Air-dried plant material (e.g., 100 g of Nelumbo nucifera leaves) is ground into a fine powder.
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Initial Extraction: The powder is macerated in 80% methanol containing 1% acetic acid (v/v) for 24 hours at room temperature. The acidic condition ensures the alkaloids are in their protonated, salt form, enhancing solubility in the polar solvent. The process is repeated twice.
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Solvent Removal: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous residue.
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Acidification & Defatting: The residue is acidified to pH 2-3 with 5% HCl. This ensures all alkaloids are protonated and water-soluble. This aqueous solution is then washed 3x with an equal volume of dichloromethane to remove non-basic, lipophilic compounds like fats and chlorophyll. The aqueous layer is retained.
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Basification & Extraction: The acidic aqueous phase is basified to pH 9-10 with ammonium hydroxide. This deprotonates the alkaloid, rendering it neutral and soluble in organic solvents. It is then immediately extracted 3x with an equal volume of chloroform or dichloromethane.
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Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield a crude alkaloid fraction. This fraction can be further purified by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to yield pure N-methylcoclaurine.[9]
Experimental Protocol 2: Quantitative Analysis by LC-MS
This method provides high sensitivity and selectivity for the quantification of N-methylcoclaurine in complex extracts.
Methodology:
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Sample Preparation: A known mass of the crude alkaloid extract is dissolved in methanol to a final concentration of ~1 mg/mL. The solution is filtered through a 0.22 µm syringe filter prior to injection.
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Instrumentation and Conditions: [4][13]
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Chromatographic System: UPLC or HPLC system.
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Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is ideal. The C18 stationary phase provides excellent retention for moderately polar compounds like N-methylcoclaurine.
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Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for better peak shape and ESI efficiency.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would be 5-95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The tertiary amine is readily protonated, making positive mode highly sensitive.
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Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
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MRM Transition: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 107.1. This transition is highly specific and provides excellent signal-to-noise.
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Quantification: A calibration curve is generated using an authentic standard of N-methylcoclaurine to correlate peak area with concentration.
Part 5: Pharmacological Significance and Research Applications
While its role as a biosynthetic precursor is well-established, N-methylcoclaurine is also a subject of direct pharmacological investigation.
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Pharmacological Activities: Studies have demonstrated a range of effects, including butyrylcholinesterase inhibition (IC₅₀ of 15.0 µM), anti-inflammatory activity, and melanogenesis inhibition.[][14] Its potential for cardiovascular protection and neuroprotection by modulating neurotransmitter pathways is also under investigation.[]
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Cancer Research: A recent study identified (S)-N-methylcoclaurine as a potent inhibitor of Protein Disulfide Isomerase (PDI), a protein overexpressed in many cancers. It was shown to suppress hepatocellular carcinoma proliferation and migration in vitro and in vivo with an IC₅₀ of 3.91 µM, highlighting its potential as a lead compound for drug development.[4]
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Synthetic Biology: The elucidation of the BIA pathway has enabled the engineering of microbial hosts, such as Saccharomyces cerevisiae (yeast), to produce N-methylcoclaurine and its derivatives de novo.[][2] This synthetic biology approach offers a scalable and sustainable alternative to extraction from rare or slow-growing plants, providing a platform for producing high-value pharmaceutical compounds.[][2]
Conclusion
N-methylcoclaurine represents more than just an intermediate in a complex metabolic network. It is a structurally elegant molecule whose stereochemistry dictates the flow of biosynthetic traffic towards thousands of diverse and potent alkaloids. Its own emerging pharmacological profile, particularly in cancer research, underscores the importance of investigating these central metabolites as potential therapeutic agents in their own right. The continued integration of analytical chemistry, enzymology, and synthetic biology will further unlock the potential of N-methylcoclaurine, both as a tool for producing other valuable medicines and as a promising therapeutic lead itself.
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